2-(Diethylamino)ethyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
2-(DIETHYLAMINO)ETHYL 4-(4-METHOXYBENZAMIDO)BENZOATE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylaminoethyl group and a methoxybenzamido group attached to a benzoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 4-(4-METHOXYBENZAMIDO)BENZOATE typically involves the reaction of 4-(4-methoxybenzamido)benzoic acid with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-(DIETHYLAMINO)ETHYL 4-(4-METHOXYBENZAMIDO)BENZOATE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(DIETHYLAMINO)ETHYL 4-(4-METHOXYBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
2-(DIETHYLAMINO)ETHYL 4-(4-METHOXYBENZAMIDO)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-(4-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- Metoclopramide
- 4-chloro-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)aminobenzamide
Uniqueness
2-(DIETHYLAMINO)ETHYL 4-(4-METHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H26N2O4/c1-4-23(5-2)14-15-27-21(25)17-6-10-18(11-7-17)22-20(24)16-8-12-19(26-3)13-9-16/h6-13H,4-5,14-15H2,1-3H3,(H,22,24) |
InChI Key |
XHAVQIKVTHNTTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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